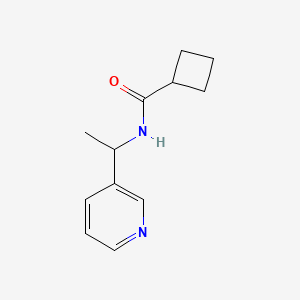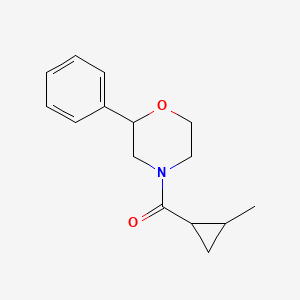
(2-Methylcyclopropyl)-(2-phenylmorpholin-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methylcyclopropyl)-(2-phenylmorpholin-4-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a morpholine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of (2-Methylcyclopropyl)-(2-phenylmorpholin-4-yl)methanone is not fully understood, but it is believed to act as a positive allosteric modulator of the GABA-A receptor. This receptor is a major inhibitory neurotransmitter in the brain, and its modulation can lead to the observed anticonvulsant, analgesic, and anxiolytic effects.
Biochemical and Physiological Effects:
Studies have shown that (2-Methylcyclopropyl)-(2-phenylmorpholin-4-yl)methanone has various biochemical and physiological effects. It has been shown to increase the binding affinity of GABA-A receptors to GABA, leading to increased inhibitory neurotransmission. It has also been shown to increase the duration of the opening of the chloride ion channel, leading to increased hyperpolarization and inhibition of neuronal activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of (2-Methylcyclopropyl)-(2-phenylmorpholin-4-yl)methanone in lab experiments is its selectivity for the GABA-A receptor. This selectivity allows for more specific experiments and reduces the potential for off-target effects. However, one of the limitations is its low solubility in water, which can make it difficult to administer in experiments.
Orientations Futures
There are several future directions for the study of (2-Methylcyclopropyl)-(2-phenylmorpholin-4-yl)methanone. One potential direction is to study its potential as a treatment for other neurological disorders, such as depression and schizophrenia. Additionally, further studies could be done to understand the full mechanism of action of this compound and its potential interactions with other neurotransmitter systems. Finally, the synthesis method could be optimized to increase the yield and purity of the compound.
Méthodes De Synthèse
The synthesis of (2-Methylcyclopropyl)-(2-phenylmorpholin-4-yl)methanone has been achieved using various methods. One of the most common methods involves the reaction of 2-methylcyclopropylamine with 2-phenylmorpholine-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
(2-Methylcyclopropyl)-(2-phenylmorpholin-4-yl)methanone has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to have anticonvulsant, analgesic, and anxiolytic effects in animal models. Additionally, it has been studied for its potential as a treatment for epilepsy, neuropathic pain, and anxiety disorders.
Propriétés
IUPAC Name |
(2-methylcyclopropyl)-(2-phenylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-11-9-13(11)15(17)16-7-8-18-14(10-16)12-5-3-2-4-6-12/h2-6,11,13-14H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHVCWCZMWYWXEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)N2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

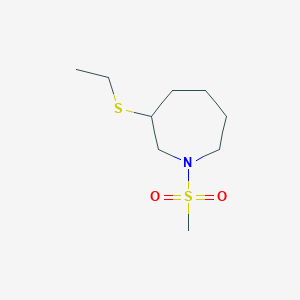
![N-[1-(azetidin-1-yl)-1-oxopropan-2-yl]-1H-indazole-3-carboxamide](/img/structure/B7564345.png)
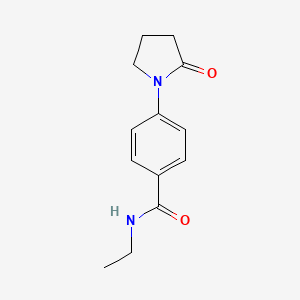
![2-methoxy-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]benzamide](/img/structure/B7564362.png)
![N-[3-methyl-2-(4-methylpiperidin-1-yl)butyl]-3-pyridin-4-yloxybenzamide](/img/structure/B7564363.png)
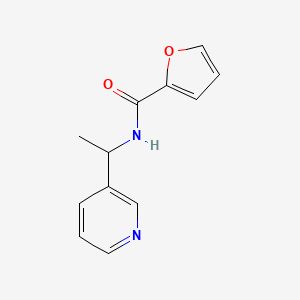
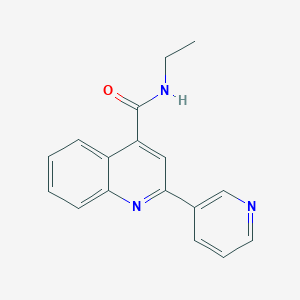
![N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]oxane-4-carboxamide](/img/structure/B7564379.png)
![1-ethyl-N-[(1-methylbenzimidazol-2-yl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7564384.png)
![1-(2-ethylphenyl)-5-oxo-N-[1-(oxolan-2-yl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B7564392.png)
![4-[2-(2,5-Dimethylphenoxy)acetyl]piperazin-2-one](/img/structure/B7564410.png)
![2-[3-[(2-Chlorophenyl)methoxy]-2-hydroxypropyl]phthalazin-1-one](/img/structure/B7564411.png)
![N-[1-(4-chlorophenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7564412.png)
